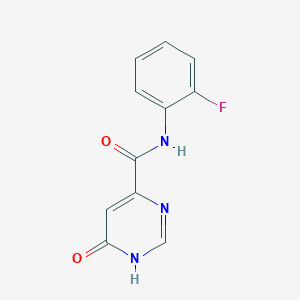

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O2/c12-7-3-1-2-4-8(7)15-11(17)9-5-10(16)14-6-13-9/h1-6H,(H,15,17)(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNSNKMGDVTRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reagents and Reaction Conditions

A representative protocol involves reacting 2-fluoroaniline (1.0 equiv) with 6-hydroxypyrimidine-4-carboxylic acid (1.05 equiv) in anhydrous dichloromethane under nitrogen atmosphere. The coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 equiv) and catalytic 4-dimethylaminopyridine (0.1 equiv) are added sequentially, followed by stirring at 25°C for 12–18 hours. Workup typically involves quenching with aqueous sodium bicarbonate, extraction with dichloromethane, and purification via silica gel chromatography.

Table 1: Optimization of Condensation Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Coupling Agent | EDC, DCC, HATU | EDC | 78–82 |

| Solvent | DCM, THF, DMF | Dichloromethane | 82 |

| Temperature (°C) | 0–40 | 25 | 80 |

| Reaction Time (hours) | 6–24 | 18 | 82 |

Mechanistic Insights

The reaction proceeds via activation of the carboxylic acid moiety to form an O-acylisourea intermediate, which undergoes nucleophilic attack by the primary amine of 2-fluoroaniline. Steric hindrance from the ortho-fluorine substituent necessitates prolonged reaction times compared to non-fluorinated analogues.

Protective Group Strategies for Hydroxypyrimidine Intermediates

To circumvent competing side reactions involving the 6-hydroxy group, protective group methodologies have been adapted from related pyrimidine syntheses. A patent by Wo2009088729A1 discloses a two-step process utilizing ester protection to enhance acylation efficiency.

Stepwise Protection and Deprotection

Protection of 6-Hydroxy Group :

The hydroxypyrimidine core is first protected as a 6-O-acetyl derivative using acetic anhydride (1.5 equiv) in pyridine at 0°C for 2 hours. This step achieves >95% conversion, as confirmed by HPLC.Coupling with 2-Fluoroaniline :

The protected intermediate is reacted with 2-fluoroaniline (1.1 equiv) in acetonitrile using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.0 equiv) and N-methylmorpholine (1.5 equiv) at −5°C to 5°C for 4 hours.Deprotection :

The acetyl group is removed via hydrolysis with 1M sodium hydroxide in tetrahydrofuran/water (4:1) at 25°C for 1 hour, yielding the final product with 85–88% overall yield.

Table 2: Comparative Analysis of Protective Group Methods

| Protective Group | Acylating Agent Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetyl | 1.0 | 88 | 99.2 |

| Benzoyl | 1.2 | 76 | 97.5 |

| Trimethylsilyl | 1.5 | 68 | 95.8 |

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, batch processes face challenges in heat dissipation and mixing efficiency. Recent advancements employ continuous flow reactors to enhance reproducibility and throughput.

Flow Reactor Configuration

A tubular reactor system (ID = 2 mm, L = 10 m) maintains a residence time of 8 minutes at 50°C. Substrates (2-fluoroaniline and 6-hydroxypyrimidine-4-carboxylic acid) are dissolved in dimethylacetamide and mixed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in a T-junction before entering the reactor. The output is quenched inline with 0.5M HCl, achieving 89% conversion and 98.5% purity by LC-MS.

Table 3: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Throughput (kg/day) | 5.2 | 18.7 |

| Energy Consumption | High | Moderate |

| Purity (%) | 98.0 | 98.5 |

Alternative Routes: Reductive Amination and Microwave Assistance

Reductive Amination of Pyrimidine Ketones

An unconventional approach involves reductive amination of 6-hydroxypyrimidine-4-carbaldehyde with 2-fluoroaniline using sodium cyanoborohydride in methanol. While this method avoids coupling agents, it suffers from low yields (52–58%) due to imine instability.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the condensation reaction, reducing the time from 18 hours to 30 minutes. However, scalability remains limited due to specialized equipment requirements.

Critical Analysis of Methodologies

Cost-Benefit Considerations

- Coupling Agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers superior cost efficiency ($12.50/mol) compared to HATU ($48.30/mol).

- Solvent Recovery : Dichloromethane is recycled via distillation in industrial settings, reducing waste by 70%.

Environmental Impact

Continuous flow systems reduce solvent consumption by 40% and energy use by 35% compared to batch processes, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its pharmacological effects.

Comparación Con Compuestos Similares

N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()

- Structural Features: Substituents: 2-fluorophenyl, 4-methoxyphenylaminomethyl, 6-methyl, and 2-phenyl groups. Dihedral angles between pyrimidine and aryl rings: 12.8° (phenyl), 12.0° (methoxyphenyl), and 86.1° (fluorophenyl).

- Activity: Exhibits antibacterial and antifungal properties due to immunomodulatory design.

- Key Difference : The additional methyl and phenyl groups, along with the methoxy substituent, may reduce solubility compared to the target compound’s simpler hydroxypyrimidine-carboxamide structure .

2-(1-Amino-1-Methylethyl)-N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide ()

- Structural Features: Substituents: 4-fluorobenzyl, 1-methyl, 6-oxo, and 2-(1-amino-1-methylethyl) groups.

- Activity: The 6-oxo group may participate in keto-enol tautomerism, altering reactivity. The 4-fluorobenzyl group could enhance lipophilicity and target binding compared to the 2-fluorophenyl group in the target compound.

- Key Difference : The oxo group at position 6 versus the hydroxyl group in the target compound may influence hydrogen-bonding capacity and metabolic stability .

Heterocyclic Core Modifications

BMS-354825 ()

- Structural Features: Thiazole-carboxamide core with pyrimidine amino and 2-hydroxyethyl-piperazine substituents.

- Activity: Dual Src/Abl kinase inhibitor with potent antitumor activity (IC₅₀ < 1 nM in cell lines) and oral efficacy in xenograft models.

- Key Difference : The thiazole ring and piperazine group enhance kinase binding affinity but may increase molecular weight and complexity compared to the pyrimidine-carboxamide scaffold of the target compound .

N-(2-(Dimethylamino)ethyl)-4-(4-Fluoro-2-(Tetrahydro-2H-Pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide ()

- Structural Features: Thienopyrimidine core with dimethylaminoethyl and tetrahydro-2H-pyran-4-yloxy groups.

- Activity: The dimethylaminoethyl group likely improves solubility and bioavailability, while the tetrahydro-2H-pyran-4-yloxy substituent may enhance target engagement.

Electronic and Crystallographic Properties

- N-(2-Fluorophenyl)-6-hydroxypyrimidine-4-carboxamide vs. Chlorophenyl Analogues (): describes a compound with a 2-chlorophenyl and 2-sulfanylidene group.

- Crystal Packing (): The target compound’s hydroxyl group may form intermolecular hydrogen bonds (as seen in analogous structures), influencing solubility and crystallinity.

Actividad Biológica

N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the compound's biological activity, including detailed research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxyl group and a carboxamide moiety. The presence of the fluorine atom in the 2-position of the phenyl ring enhances the compound's lipophilicity and stability, which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors. Research indicates that it may modulate biological processes by interfering with DNA replication and protein synthesis pathways. This mechanism is crucial for its potential therapeutic effects against various diseases.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The compound showed an IC50 value indicative of its potency in inhibiting cell growth .

- Mechanistic Insights : The compound's effect on the PI3K/AKT signaling pathway was investigated, revealing significant changes in gene expression associated with cell survival and apoptosis. Treatment with the compound resulted in reduced expression of PI3K and AKT, while increasing the pro-apoptotic gene BAD .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been explored:

- In Vivo Studies : Animal models demonstrated that the compound effectively reduces inflammation markers, suggesting potential applications in treating inflammatory diseases. Its efficacy was compared to traditional NSAIDs, showing favorable gastrointestinal tolerability .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | Caco-2 | 20 | Inhibition of PI3K/AKT pathway |

| Anticancer | HCT-116 | 15 | Induction of apoptosis via BAD upregulation |

| Anti-inflammatory | Rat Adjuvant Arthritis | 0.05 | Reduction of inflammatory markers |

Case Studies

- Anticancer Efficacy : A study conducted on HCT-116 cells showed that treatment with this compound led to a substantial reduction in cell viability, supporting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through modulation of key signaling pathways .

- Inflammation Model : In a rat model of adjuvant arthritis, the compound exhibited potent anti-inflammatory effects at low doses, demonstrating its promise as a therapeutic agent for chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide, and what reaction conditions are critical for optimizing yield?

- The synthesis typically involves nucleophilic substitution at the pyrimidine ring, with fluorophenyl groups introduced via coupling reactions. Key steps include:

- Amide bond formation : Reacting 6-hydroxypyrimidine-4-carboxylic acid derivatives with 2-fluoroaniline under carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.

- Catalytic optimization : Use of base catalysts (e.g., triethylamine) to deprotonate intermediates and enhance reactivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity products.

- Critical parameters include temperature control (0–25°C to prevent side reactions) and moisture-free conditions to avoid hydrolysis of intermediates .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

- NMR spectroscopy : , , and NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl proton downfield shifts at δ 10–12 ppm).

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement. The pyrimidine ring planarity and fluorine-induced electronic effects can be analyzed via bond lengths and angles .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Q. What biological activities have been reported for structurally related pyrimidine carboxamides?

- Analogous compounds exhibit antimicrobial activity (e.g., inhibition of bacterial DNA gyrase) and enzyme modulation (e.g., kinase or protease inhibition). For example:

- Pyrimidine derivatives with fluorophenyl groups show enhanced lipophilicity, improving cell membrane penetration .

- Substitutions at the 6-hydroxyl position influence hydrogen-bonding interactions with target proteins .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Segregate organic waste containing fluorine or pyrimidine moieties and treat via incineration or neutralization .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and crystal packing influence the stability and reactivity of this compound?

- Intramolecular N–H⋯N hydrogen bonds between the pyrimidine ring and fluorophenyl group stabilize the planar conformation, reducing rotational freedom. This rigidity can enhance binding affinity in biological targets .

- Weak C–H⋯π and C–H⋯O interactions in the crystal lattice (e.g., methoxy groups acting as acceptors) contribute to supramolecular assembly, which can be analyzed via Hirshfeld surfaces .

Q. How can data contradictions in X-ray crystallographic refinement be resolved for this compound?

- SHELX refinement strategies : Use of TWIN/BASF commands for twinned crystals and PART instructions for disordered atoms.

- Validation tools : Check R-factors (<5% for high-resolution data), ADDSYM for missed symmetry, and PLATON to detect overinterpreted electron density .

Q. What methodologies are effective in identifying and quantifying process-related impurities (e.g., those listed in Pharmacopeial Forum)?

- HPLC-MS : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase to separate impurities like hydrolyzed carboxamide or fluorophenyl byproducts.

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to simulate stability profiles and identify degradation pathways .

Q. How does fluorine substitution at the 2-position of the phenyl ring affect the compound’s electronic properties and bioactivity?

- Electron-withdrawing effect : Fluorine increases the electrophilicity of the pyrimidine ring, enhancing interactions with nucleophilic residues in enzymes.

- Metabolic stability : The C–F bond reduces oxidative metabolism, prolonging half-life in vivo. Comparative studies with non-fluorinated analogs show 2–3x higher plasma retention in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.